7-Chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
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Overview
Description
7-Chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with chloro, fluorophenyl, and cyclohexenyl substituents
Preparation Methods
The synthesis of 7-Chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound.
Quinazoline Formation: The triazole intermediate is then reacted with a suitable quinazoline precursor under specific conditions to form the triazoloquinazoline core.
Introduction of Substituents: The chloro, fluorophenyl, and cyclohexenyl groups are introduced through various substitution reactions, often involving halogenation, Friedel-Crafts alkylation, and other organic transformations.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product, often using catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
7-Chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these substituents under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, exploring its efficacy and safety in treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit a key enzyme involved in a metabolic pathway, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar compounds to 7-Chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine include other triazoloquinazolines with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Some examples include:
Properties
IUPAC Name |
7-chloro-N-[2-(cyclohexen-1-yl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN5/c24-17-9-10-20-19(14-17)22(26-12-11-15-5-2-1-3-6-15)27-23-21(28-29-30(20)23)16-7-4-8-18(25)13-16/h4-5,7-10,13-14H,1-3,6,11-12H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQJVRSIQSJVEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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